molecular formula C7H6BF4K B1443902 Potassium trifluoro[(2-fluorophenyl)methyl]boranuide CAS No. 1246073-48-2

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide

Cat. No. B1443902
M. Wt: 216.03 g/mol
InChI Key: WYAGZKPWECSVJM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is C7H6BF4K . The InChI key is WYAGZKPWECSVJM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is a solid at room temperature . The molecular weight is 216.03 .

Scientific Research Applications

Organic Synthesis

  • Organotrifluoroborates have emerged as choice reagents for a number of diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents .
  • They are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives .
  • Within cross-coupling forums, organotrifluoroborates serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
  • They represent stable reservoirs for their more reactive counterparts; as a result, they can generally be used stoichiometrically or in slight excess relative to their coupling partners .

Cross-Coupling Reactions

  • Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
  • The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
  • Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .

Heteroatom Conversion

  • Organotrifluoroborates have emerged as a powerful group of reagents for both carbon–carbon and carbon–heteroatom bond-forming processes .
  • New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

Synthesis of Novel Building Blocks

  • The trifluoroborates are often more atom economical than boronate ester analogues, and the potassium salts are reliably stable, monomeric, crystalline solids with indefinite shelf-lives, in contrast to many boronic acids and boronate esters .
  • Organotrifluoroborates, therefore, often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .

Suzuki–Miyaura-type Reactions

  • Organoboron reagents, including potassium trifluoroborates, have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
  • These organoboron reagents have inherent limitations including: 1) boronic acids are often difficult to purify and have uncertain stoichiometry; 2) the boronate esters lack atom-economy and thus detract market value; and 3) boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .
  • Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Epoxidation of C=C Bonds

  • The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .
  • Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .

Safety And Hazards

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

potassium;trifluoro-[(2-fluorophenyl)methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAGZKPWECSVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC=C1F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro[(2-fluorophenyl)methyl]boranuide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Reactant of Route 2
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Reactant of Route 3
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Reactant of Route 4
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Reactant of Route 5
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide
Reactant of Route 6
Potassium trifluoro[(2-fluorophenyl)methyl]boranuide

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